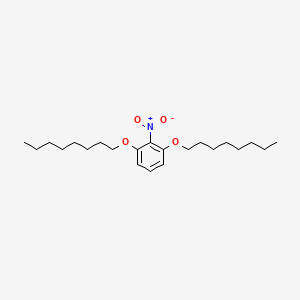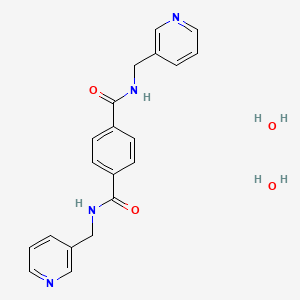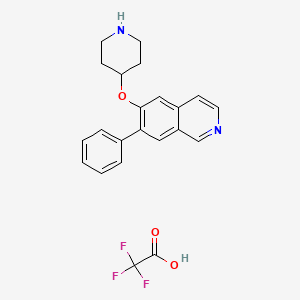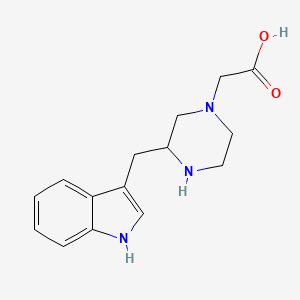
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The addition of bromine atoms and a long alkyl chain enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole typically involves the bromination of carbazole followed by the introduction of the long alkyl chain. A common synthetic route includes:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 7 positions.
Alkylation: The brominated carbazole is then subjected to alkylation using 2-decyltetradecyl bromide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Bromination: Using large reactors for the bromination step to ensure uniformity and efficiency.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate, typically in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives and biaryl compounds, which are useful in the synthesis of advanced materials for electronic applications.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Utilized in the development of new polymers and copolymers with enhanced electronic properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole in electronic applications involves its ability to facilitate charge transport and light emission. The bromine atoms and the long alkyl chain influence the compound’s electronic properties, enhancing its performance in devices. In biological applications, the compound’s mechanism of action may involve interactions with cellular targets, leading to disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-9,9-didecylfluorene
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-dioctylfluorene
Uniqueness
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole is unique due to its specific combination of bromine atoms and a long alkyl chain, which provides distinct solubility and reactivity properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications.
Propiedades
Número CAS |
875581-96-7 |
|---|---|
Fórmula molecular |
C36H55Br2N |
Peso molecular |
661.6 g/mol |
Nombre IUPAC |
2,7-dibromo-9-(2-decyltetradecyl)carbazole |
InChI |
InChI=1S/C36H55Br2N/c1-3-5-7-9-11-13-14-16-18-20-22-30(21-19-17-15-12-10-8-6-4-2)29-39-35-27-31(37)23-25-33(35)34-26-24-32(38)28-36(34)39/h23-28,30H,3-22,29H2,1-2H3 |
Clave InChI |
BMJRMYSHTCSBTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


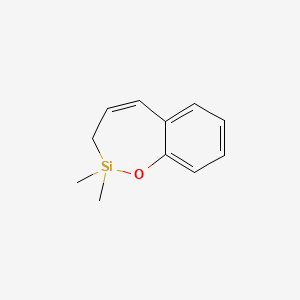
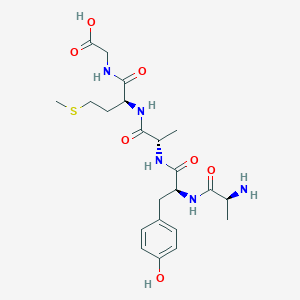

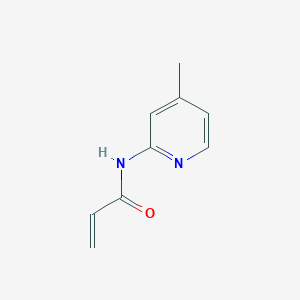
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
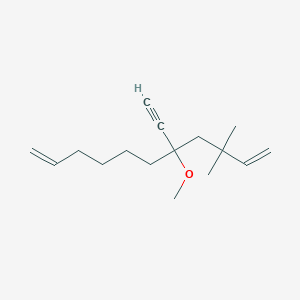
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
